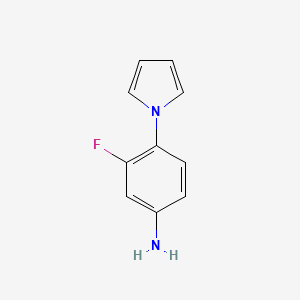

3-fluoro-4-(1H-pyrrol-1-yl)aniline

説明

3-Fluoro-4-(1H-pyrrol-1-yl)aniline is a fluorinated aromatic amine featuring a pyrrole substituent at the para position relative to the amino group and a fluorine atom at the meta position. This compound is of interest in medicinal chemistry and materials science due to its electronic and steric properties, which are modulated by the electron-withdrawing fluorine atom and the electron-rich pyrrole ring. Its synthesis typically involves coupling reactions, such as Ullmann-type couplings, as demonstrated in the preparation of structurally related 4-(1H-pyrrol-1-yl)aniline derivatives .

特性

分子式 |

C10H9FN2 |

|---|---|

分子量 |

176.19 g/mol |

IUPAC名 |

3-fluoro-4-pyrrol-1-ylaniline |

InChI |

InChI=1S/C10H9FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2 |

InChIキー |

HCNVFTPGKJFZPB-UHFFFAOYSA-N |

正規SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)N)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The fluorine atom and pyrrole ring in 3-fluoro-4-(1H-pyrrol-1-yl)aniline significantly influence its reactivity and stability compared to analogs with other substituents. Key comparisons include:

Key Observations :

- Electronic Effects: The fluorine atom in this compound enhances electrophilic substitution resistance compared to non-fluorinated analogs like 4-(1H-pyrrol-1-yl)aniline .

- Lipophilicity : The trifluoromethyl group in pyrazole-substituted analogs increases lipophilicity, which may improve blood-brain barrier penetration in drug candidates .

- Thermal Stability : Triazole-substituted analogs (e.g., 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline) exhibit higher predicted boiling points due to stronger intermolecular interactions .

Q & A

Basic: What are the most reliable synthetic routes for 3-fluoro-4-(1H-pyrrol-1-yl)aniline, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via coupling reactions. A common method involves reacting 3-fluoro-4-nitroaniline with pyrrole under reducing conditions (e.g., Pd/C with H₂) to yield the amine . Another approach uses Ullmann-type coupling: reacting 4-iodoaniline with pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF, yielding 50% product . Optimization strategies include:

- Temperature control : Maintaining 80–110°C for efficient coupling.

- Catalyst selection : CuI for Ullmann coupling or Pd-based catalysts for nitro-group reduction.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Purification via recrystallization or column chromatography is critical for isolating high-purity product .

Basic: How can the structure of this compound be characterized experimentally?

Answer:

Key characterization methods include:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 191.08 (C₁₀H₈FN₃) confirms the molecular formula .

- X-ray crystallography : Resolves spatial arrangement of the fluorine and pyrrole substituents, critical for confirming regioselectivity .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound?

Answer:

The compound exhibits antimicrobial activity (e.g., MIC = 2 µg/mL against Staphylococcus aureus) due to:

- Lipophilicity enhancement : Fluorine increases membrane permeability, enabling interaction with bacterial targets .

- Electron-withdrawing effects : The fluorine atom polarizes the aromatic ring, stabilizing interactions with enzymes (e.g., dihydrofolate reductase) .

- Comparative SAR : Chlorine or methyl substitutions reduce activity, highlighting fluorine’s unique role in disrupting bacterial cell walls .

Experimental validation includes time-kill assays and TEM imaging to visualize membrane disruption .

Advanced: How can computational methods guide the design of derivatives with improved bioactivity?

Answer:

- Docking studies : Identify binding modes with targets (e.g., c-Met kinase). For example, the pyrrole ring occupies hydrophobic pockets, while fluorine forms halogen bonds .

- QSAR models : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory constants (e.g., IC₅₀). Fluorine’s van der Waals radius optimizes steric fit in enzyme active sites .

- MD simulations : Assess stability of ligand-protein complexes over time, guiding modifications to the pyrrole or aniline moieties .

Advanced: How should researchers address contradictions in biological activity data between structurally similar derivatives?

Answer:

Contradictions often arise from:

- Substituent electronic effects : Fluorine (σₚ = 0.06) vs. chlorine (σₚ = 0.23) alters resonance stabilization in the aromatic system, impacting target binding .

- Experimental variability : Standardize MIC assays (e.g., broth microdilution per CLSI guidelines) to minimize discrepancies .

- Solubility differences : Use logP measurements (e.g., HPLC-derived) to account for bioavailability variations .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Hazard Statements: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How does the stability of this compound under varying pH and temperature conditions affect experimental outcomes?

Answer:

- pH stability : Degrades in strong acids (pH < 2) via protonation of the amine group. Stable in neutral/basic conditions (pH 7–10) .

- Thermal stability : Decomposes above 200°C (TGA data). Store at 2–8°C for long-term stability .

- Light sensitivity : UV-Vis studies show photodegradation under UV light; use amber glassware for storage .

Advanced: What strategies optimize the compound’s application in materials science (e.g., conductive polymers)?

Answer:

- Electropolymerization : The pyrrole moiety enables incorporation into polythiophene or polyaniline matrices, enhancing conductivity .

- Functionalization : Introduce ethoxy or methoxy groups (via nucleophilic substitution) to tune solubility for thin-film deposition .

- Characterization : Cyclic voltammetry (redox peaks at +0.5 V to +1.2 V) and SEM to assess polymer morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。